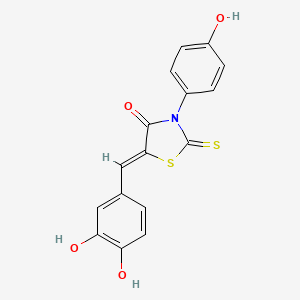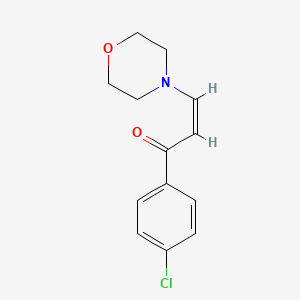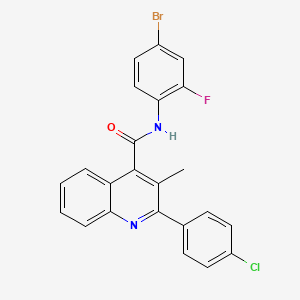![molecular formula C21H22N2O3 B4959723 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)
4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound with potential applications in scientific research. It belongs to the class of isoquinoline derivatives and has been found to possess interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes, which are involved in the inflammatory response. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The compound 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, the compound has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. The compound has been found to exhibit good stability and solubility in various solvents. However, the compound also has some limitations for lab experiments. It has been reported to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the compound has not been extensively tested in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione. One direction is to further investigate the mechanism of action of the compound and its potential targets. Another direction is to test the compound in vivo and evaluate its pharmacokinetic and toxicological properties. The compound may also be tested in combination with other drugs to enhance its pharmacological activity. Furthermore, the compound may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Overall, the compound 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has promising potential for scientific research and may lead to the development of new drugs with therapeutic benefits.
Métodos De Síntesis
The synthesis of 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methoxybenzaldehyde with tert-butylamine in the presence of acetic acid. The resulting intermediate is then reacted with malonic acid in the presence of concentrated sulfuric acid to yield the final product. The synthesis method has been reported in the literature and is reproducible.
Aplicaciones Científicas De Investigación
The compound 4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its pharmacological activity and has shown promising results.
Propiedades
IUPAC Name |
4-(tert-butyliminomethyl)-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)22-13-18-16-7-5-6-8-17(16)19(24)23(20(18)25)14-9-11-15(26-4)12-10-14/h5-13,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBFMVKUQXZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=C(N(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)


![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)

![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)

![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)